An In-depth Technical Guide to 6-chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9)
An In-depth Technical Guide to 6-chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-methylpyridine-2-carboxamide, with CAS number 845306-04-9, is a substituted picolinamide that serves as a crucial intermediate in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring and a methylcarboxamide group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant applications in the development of therapeutic agents, particularly as a key intermediate for multi-kinase inhibitors and potential histamine H3 receptor ligands.
Physicochemical and Safety Data
Accurate physicochemical data is essential for the effective use of any chemical intermediate in research and development. The key properties of 6-chloro-N-methylpyridine-2-carboxamide are summarized below.
| Property | Value |
| CAS Number | 845306-04-9 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMF |
Safety and Handling Information
6-chloro-N-methylpyridine-2-carboxamide is classified as harmful and requires careful handling in a laboratory setting. Key safety information is summarized from available Safety Data Sheets (SDS).
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Spectroscopic Data
The synthesis of 6-chloro-N-methylpyridine-2-carboxamide can be achieved through a two-step process starting from 6-chloropicolinic acid. This common synthetic route involves the activation of the carboxylic acid followed by amidation.
Experimental Protocol: Synthesis of 6-chloro-N-methylpyridine-2-carboxamide
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Activation of Carboxylic Acid: To a solution of 6-chloropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is stirred at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride.
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Amidation: The crude acyl chloride is redissolved in an anhydrous aprotic solvent like DCM. In a separate flask, a solution of methylamine (e.g., 2M in THF or a 40% aqueous solution) (2.0-2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM is prepared and cooled to 0 °C. The acyl chloride solution is then added dropwise to the methylamine solution. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
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Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 6-chloro-N-methylpyridine-2-carboxamide as a solid.
Spectroscopic Data
The structural confirmation of 6-chloro-N-methylpyridine-2-carboxamide is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The ¹H NMR spectral data provides characteristic signals for the protons in the molecule.[1]
| ¹H NMR Data | |
| Proton | Chemical Shift (δ, ppm) |
| Pyridine-H3 | ~8.15 (d) |
| Pyridine-H4 | ~7.85 (t) |
| Pyridine-H5 | ~7.50 (d) |
| NH | ~8.40 (br s) |
| N-CH₃ | ~3.00 (d) |
| Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument. |
Applications in Drug Discovery and Development
The primary utility of 6-chloro-N-methylpyridine-2-carboxamide lies in its role as a key building block for the synthesis of biologically active compounds. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Intermediate in the Synthesis of Sorafenib and its Analogues
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] It functions by inhibiting several tyrosine protein kinases involved in tumor progression and angiogenesis, such as Raf kinases and VEGFR. The core structure of Sorafenib contains a picolinamide moiety. While Sorafenib itself features a 4-phenoxy linkage, the synthesis of numerous analogues and related kinase inhibitors utilizes intermediates like 6-chloro-N-methylpyridine-2-carboxamide.
Experimental Protocol: General Synthesis of a Sorafenib Analogue
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SNAr Reaction: 6-chloro-N-methylpyridine-2-carboxamide (1.0 eq) is reacted with a substituted phenol (e.g., 4-aminophenol) (1.0-1.2 eq) in the presence of a strong base such as potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.
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Urea Formation: The resulting amino-phenoxy-picolinamide intermediate is then reacted with a substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in a solvent like dichloromethane (DCM) at room temperature to form the final urea linkage.
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Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mechanism of Action of Sorafenib
Sorafenib exerts its anti-cancer effects by targeting the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation. It also inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).
Precursor for Histamine H3 Receptor Ligands
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[3] As such, H3 receptor antagonists and inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy, by enhancing wakefulness and cognitive functions.[4] Many potent H3 receptor ligands feature a piperidine ring connected to an aromatic core. 6-chloro-N-methylpyridine-2-carboxamide can serve as a precursor to such compounds, where the chlorine atom is displaced by a piperidine-containing nucleophile.
Conclusion
6-chloro-N-methylpyridine-2-carboxamide is a valuable and versatile intermediate in medicinal chemistry. Its utility is demonstrated in the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors like Sorafenib and as a potential precursor for novel histamine H3 receptor ligands. The straightforward synthesis of this compound, combined with the reactivity of its chloro-substituent, makes it an important tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of new therapeutic agents.
References
- 1. 6-Chloro-N-methylpyridine-2-carboxamide(845306-04-9) 1H NMR spectrum [chemicalbook.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
